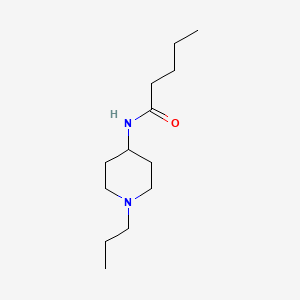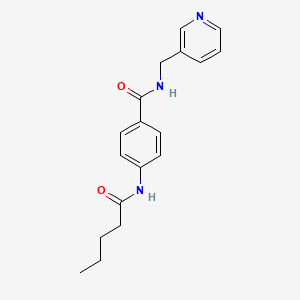![molecular formula C17H18N2O5S B4834976 methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4834976.png)
methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
Methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenylsulfonyl group, and a glycylamino group
Mecanismo De Acción
Target of Action
CBKinase1_002846 and CBKinase1_015246 are compounds that primarily target the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . These kinases play a crucial role in regulating signaling pathways critically involved in tumor progression .
Mode of Action
The compounds interact with their targets, the CK1 isoforms, by binding to their active sites. This interaction can inhibit the kinase activity of the CK1 isoforms, thereby preventing the phosphorylation of their substrate proteins. The inhibition of these kinases can lead to changes in the cellular processes they regulate, potentially leading to the suppression of tumor progression .
Biochemical Pathways
The CK1 family is involved in several biochemical pathways. They regulate key signaling pathways known to be critically involved in tumor progression . By inhibiting the CK1 isoforms, the compounds can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compounds’ action are primarily related to their inhibitory effects on the CK1 isoforms. By inhibiting these kinases, the compounds can potentially suppress tumor progression by affecting the cellular processes regulated by the CK1 family . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves the following steps:
Formation of the Glycylamino Intermediate: The initial step involves the reaction of glycine with methylamine and phenylsulfonyl chloride to form N-methyl-N-(phenylsulfonyl)glycine.
Esterification: The intermediate is then reacted with methyl 4-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfone derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate
- Methyl 4-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Uniqueness
Methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the presence of the N-methyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Propiedades
IUPAC Name |
methyl 4-[[2-[benzenesulfonyl(methyl)amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19(25(22,23)15-6-4-3-5-7-15)12-16(20)18-14-10-8-13(9-11-14)17(21)24-2/h3-11H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFTZZMSPJLSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4834905.png)
![ethyl 3-(3-chlorobenzyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4834906.png)
![2-[(6-Methylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B4834913.png)


![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4834945.png)
![3-chloro-4-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4834947.png)
![PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4834950.png)
![methyl [3-(4-bromophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4834954.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B4834961.png)
![ethyl 1-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B4834964.png)
![methyl 3-(4-chlorophenyl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4834965.png)
![ethyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4834977.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4834983.png)
